Cianidanol

Description

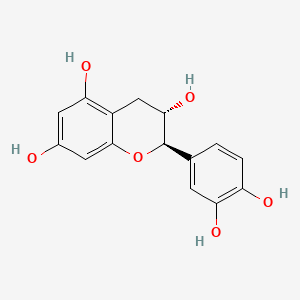

An antioxidant flavonoid, occurring especially in woody plants as both (+)-catechin and (-)-epicatechin (cis) forms.

Cianidanol is a natural product found in Camellia sinensis, Paeonia obovata, and other organisms with data available.

Catechin is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Gallocatechin (has subclass); Crofelemer (monomer of); Bilberry (part of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022322, DTXSID001349029 | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7295-85-4, 154-23-4, 100786-01-4 | |

| Record name | (±)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cianidanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catechine dl-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cianidanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cianidanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-catechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIANIDANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cianidanol: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianidanol, also known as (+)-catechin, is a flavonoid with a range of demonstrated biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanisms of action, specifically its role in modulating the JAK2/STAT3 and Estrogen Receptor β (ERβ) signaling pathways. The information is compiled from scientific literature and patent filings to serve as a comprehensive resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom. While it is a component of many plant-based foods and traditional medicines, certain species are particularly rich in this compound. This section details the primary botanical sources of this compound.

Table 1: Principal Natural Sources of this compound and Related Flavonoids

| Plant Species | Family | Common Name | Part(s) Used | This compound/Catechin Content (mg/g dry weight unless otherwise specified) | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |

| Acacia catechu | Fabaceae | Catechu, Khair | Heartwood, Bark | High concentration, crude yield of 12% reported from extract | - | - |

| Camellia sinensis | Theaceae | Green Tea | Leaves | 0.1 - 24.9 mg/g (as (+)-catechin)[1][2] | 161.3 ± 8.5 mg GAE/L (50% ethanol extract)[2][3] | 278.9 ± 12.2 mg QE/L (50% ethanol extract)[3] |

| Syzygium cumini | Myrtaceae | Jambolan, Java Plum | Leaves, Seeds | Contains catechins | 610.32 ± 9.03 | 451.50 ± 9.85 |

| Daphne gnidium | Thymelaeaceae | Flax-leaved daphne | Leaves | Contains flavonoids and tannins | 68.53 - 87.11 (µg GAE/100 mg extract) | 4.14 - 4.72 (µg QE/100 mg extract) |

| Ardisia japonica | Primulaceae | Japanese Ardisia | Whole herb | Contains flavonoids | - | - |

| Ziziphus jujuba | Rhamnaceae | Jujube, Chinese Date | Fruit, Leaves | Contains flavonoids | 4.94 (peel, S1 stage) | - |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note: The content of this compound and other phytochemicals can vary significantly based on the cultivar, growing conditions, and extraction method used.

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources are critical steps for its study and potential therapeutic application. The methods employed typically involve solvent extraction followed by chromatographic purification.

Patented Extraction Protocol from Acacia catechu

A detailed method for extracting this compound from the Chinese medicine CATECHU (Acacia catechu) has been outlined in patent CN85102818A. This process is designed to efficiently remove tannins, which can interfere with the isolation of this compound.

Experimental Protocol:

-

Initial Extraction:

-

Weigh 1 kg of powdered CATECHU.

-

Add 5 kg of water and boil for 1 hour.

-

Filter the mixture to obtain the aqueous extract.

-

-

Tannin Removal (Protein Precipitation):

-

To the filtrate, add 6 kg of a 10% soybean protein solution while stirring. This will precipitate the catechutannic acid-protein complex.

-

Filter to remove the precipitate.

-

-

Crude this compound Isolation:

-

The resulting filtrate is concentrated under reduced pressure to a thick paste.

-

Add 5 kg of 95% ethanol, stir, and let it stand for 12 hours.

-

Filter the solution. The filtrate is then subjected to reduced pressure to recover the ethanol, yielding a thick medicinal extract.

-

Dissolve the extract in 1 kg of distilled water with heating.

-

Cool the solution to allow for the precipitation of solids.

-

Leach the solids with water and dry to obtain the crude this compound product.

-

Reported Crude Yield: 12%

-

-

Refining of Crude this compound:

-

Method A: Lead Acetate Precipitation

-

Dissolve the crude product in 3 times its weight of hot water.

-

Add lead acetate solution until no more precipitate forms.

-

Filter the solution.

-

Remove the lead from the filtrate by adding sodium sulfate, followed by filtration.

-

Cool the filtrate to approximately 0°C to crystallize the pure this compound.

-

Reported Yield: 45% from crude product

-

-

Method B: Macroporous Resin Chromatography

-

Dissolve the crude product in a small amount of hot water.

-

Load the solution onto a macroporous resin column.

-

Wash the column with a 30% ethanol solution and collect the eluent.

-

Concentrate the collected washing fluid under reduced pressure.

-

Cool the concentrated solution to a low temperature to crystallize the pure this compound.

-

Reported Yield: 40% from crude product

-

-

General Laboratory-Scale Extraction and Purification Protocol

For other plant sources, a general protocol involving solvent extraction and column chromatography can be employed. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant matrix.

Experimental Protocol:

-

Sample Preparation:

-

Air-dry the plant material (e.g., leaves, bark) at room temperature or in an oven at a low temperature (40-60°C) to a constant weight.

-

Grind the dried material into a fine powder (30-40 mesh size is optimal).

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent (e.g., 70% ethanol, methanol, or acetone) at a ratio of 1:10 (w/v) for 24-48 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may degrade thermolabile compounds.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Column Chromatography Purification:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Biological Signaling Pathways

This compound has been shown to interact with and modulate key signaling pathways involved in inflammation and cellular regulation. The following sections describe two of its known mechanisms of action.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the cellular response to cytokines and growth factors. Aberrant activation of the JAK2/STAT3 pathway is implicated in inflammatory diseases and cancer. This compound has been demonstrated to inhibit this pathway.

Mechanism of Action:

This compound has been shown to significantly reduce the expression of inflammatory mediators and pro-inflammatory cytokines. It achieves this by inhibiting the phosphorylation of both JAK2 and STAT3 in lipopolysaccharide (LPS)-stimulated cells. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the transcription of target inflammatory genes.

Activation of Estrogen Receptor β (ERβ) Signaling Pathway

Estrogen receptors are a group of proteins found inside cells that are activated by the hormone estrogen. There are two main subtypes, ERα and ERβ, which often have opposing effects. This compound has been identified as a selective agonist for ERβ.

Mechanism of Action:

This compound binds to and activates Estrogen Receptor β (ERβ). This selective activation can lead to neuroprotective effects. Upon activation, the this compound-ERβ complex can translocate to the nucleus and regulate the transcription of target genes. For instance, it has been shown to increase the expression of neuroprotective genes like cathepsin D and Nrf2, while decreasing the transcription of the α-synuclein gene, which is implicated in Parkinson's disease.

Conclusion

This compound is a readily available natural flavonoid with significant therapeutic potential. The extraction and purification methods, particularly the patented process from Acacia catechu, provide a clear path for obtaining this compound for research and development. Furthermore, its ability to modulate key signaling pathways, such as the JAK2/STAT3 and ERβ pathways, opens up avenues for its investigation in the treatment of inflammatory conditions and neurodegenerative diseases. This guide serves as a foundational resource for scientists and researchers to further explore the pharmacological applications of this compound.

References

An In-depth Technical Guide on the (+)-Catechin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin, a flavan-3-ol, is a prominent plant secondary metabolite renowned for its significant antioxidant properties and potential therapeutic applications. As a precursor to proanthocyanidins (condensed tannins), it plays a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of the core (+)-catechin biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, regulatory networks, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of (+)-catechin is a branch of the general flavonoid pathway, originating from the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions, each catalyzed by a specific enzyme. The core pathway leading to the formation of (+)-catechin is outlined below.

Key Enzymes and Reactions

The synthesis of (+)-catechin involves the coordinated action of several key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is the first committed step of the flavonoid pathway.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates dihydrokaempferol to dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin in an NADPH-dependent manner.

-

Leucoanthocyanidin Reductase (LAR): The final enzyme in the pathway, which reduces leucocyanidin to (+)-catechin.

Quantitative Data on Pathway Components

The efficiency and flux through the (+)-catechin biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize available quantitative data.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PAL | Cistanche deserticola | L-Phenylalanine | 101.3 | 4.858 µmol min-1 | 3.36 | 33,168 | [1] |

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 | - | - | [2] |

| PAL | Rhodotorula aurantiaca | L-Phenylalanine | 1750 | 3.01 units/mg | - | - | [3] |

| C4H | Glycine max | trans-Cinnamic acid | 2.74 - 6.438 | 0.13 - 56.38 nmol/min/mg | - | - | [4] |

| 4CL | Morus alba | 4-Coumaric acid | 10.49 | 4.4 nkat mg-1 | - | - | [5] |

| CHI | Glycine max | 2',4',4-Trihydroxychalcone | - | - | 183.3 | 1.83 x 107 | |

| DFR | Camellia sinensis | Dihydroquercetin | 41.80 | - | - | - | |

| DFR | Camellia sinensis | Dihydrokaempferol | 145.10 | - | - | - | |

| DFR | Camellia sinensis | Dihydromyricetin | 58.44 | - | - | - | |

| F3'5'H | Camellia sinensis | Naringenin | 3.22 | - | - | - | |

| F3'5'H | Camellia sinensis | Kaempferol | 4.33 | - | - | - | |

| F3'5'H | Camellia sinensis | Dihydrokaempferol | 3.26 | - | - | - |

| Intermediate | Plant/Tissue | Concentration | Reference |

| Naringin | Citrus paradisi (grapefruit) flowers (ovary) | ~11% of fresh weight | |

| Naringin | Citrus paradisi (grapefruit) seed coats | High | |

| Naringin | Pummelo peel | 3910 µg/mL | |

| Naringin | Pummelo juice | 220 µg/mL | |

| (+)-Catechin | Recombinant E. coli | 910.9 ± 61.3 mg/L |

Signaling Pathways and Regulation

The biosynthesis of (+)-catechin is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs). The expression of the structural genes encoding the biosynthetic enzymes is controlled by the interplay of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which form regulatory complexes.

Key regulatory aspects include:

-

MYB-bHLH-WD40 (MBW) Complexes: These complexes are central to the regulation of flavonoid biosynthesis. Specific R2R3-MYB TFs, in conjunction with bHLH and WD40 partners, bind to specific cis-regulatory elements in the promoters of target genes.

-

Cis-Regulatory Elements: The promoters of flavonoid biosynthesis genes contain conserved motifs that are recognized by regulatory TFs. These include the MYB-recognizing element (MRE) with a consensus sequence of ANCNNCC and the bHLH-recognizing element (BRE) with a consensus of CACN(A/C/T)(G/T).

-

Hormonal and Environmental Signals: The pathway is also influenced by various internal and external cues, including light, hormones (e.g., jasmonates), and nutrient availability (e.g., phosphate). For instance, in tea plants, the transcription factors CsPHR1 and CsPHR2, involved in phosphate signaling, and the jasmonate pathway repressor CsJAZ3, coordinately regulate catechin biosynthesis.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

a. Enzyme Extraction:

-

Homogenize plant tissue in liquid nitrogen.

-

Extract the powder with a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 5 mM EDTA, 1 mM PMSF, and 0.05% w/v spermidine).

-

Add polyvinylpolypyrrolidone (PVPP) and stir for 5 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

The supernatant can be used directly or further purified by ammonium sulfate precipitation (typically 60% saturation).

b. Assay Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Add an aliquot of the enzyme extract to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

Calculate the enzyme activity based on a standard curve of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of hydroxycinnamoyl-CoA esters.

a. Enzyme Extraction:

-

Homogenize plant tissue in a suitable extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Centrifuge to remove cell debris. The supernatant contains the crude enzyme extract.

b. Assay Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH to be optimized for the specific enzyme), 2.5 mM MgCl₂, 2.5 mM ATP, and the hydroxycinnamic acid substrate (e.g., 0.2 mM p-coumaric acid).

-

Add the enzyme extract and pre-incubate.

-

Initiate the reaction by adding 0.2 mM CoA.

-

Monitor the increase in absorbance at the characteristic wavelength for the respective CoA ester (e.g., 333 nm for p-coumaroyl-CoA).

-

Calculate the enzyme activity using the molar extinction coefficient of the product.

Chalcone Synthase (CHS) Activity Assay

This assay can be performed spectrophotometrically or using HPLC to detect the formation of naringenin chalcone.

a. Enzyme Extraction:

-

Homogenize plant tissue in a cold borate buffer (e.g., 0.1 M, pH 8.0) containing 2-mercaptoethanol.

-

Centrifuge and use the supernatant as the crude enzyme extract.

b. Spectrophotometric Assay Protocol:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.2), 80 µM p-coumaroyl-CoA, and 160 µM malonyl-CoA.

-

Add the enzyme extract and incubate at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction and extract the product with ethyl acetate.

-

After drying and redissolving in methanol, measure the absorbance at approximately 370 nm, the characteristic wavelength for naringenin chalcone.

Flavanone 3-Hydroxylase (F3H) Activity Assay

This assay typically involves HPLC analysis to detect the conversion of flavanones to dihydroflavonols.

a. Enzyme Extraction:

-

Homogenize plant tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Centrifuge to obtain the crude enzyme extract in the supernatant.

b. Assay Protocol:

-

Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 1 mM ascorbate, 0.2 mM ferrous sulfate, 1 mM 2-oxoglutarate, 0.5 mM dithiothreitol, and the flavanone substrate (e.g., 0.4 mM naringenin).

-

Add the enzyme extract and incubate at a suitable temperature (e.g., 30°C).

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the products by HPLC, comparing the retention times with authentic standards of the expected dihydroflavonols (e.g., dihydrokaempferol).

Dihydroflavonol 4-Reductase (DFR) Activity Assay

This assay measures the NADPH-dependent reduction of dihydroflavonols. The unstable product, leucocyanidin, is typically converted to the colored anthocyanidin for quantification.

a. Enzyme Extraction:

-

Extract enzyme from plant tissue using a potassium phosphate buffer (e.g., 0.1 M, pH 7.0).

b. Assay Protocol:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2 mM NADPH, and 0.5 mM of the dihydroflavonol substrate (e.g., dihydroquercetin).

-

Add the enzyme extract and incubate at 30°C for 30 minutes.

-

Add butanol-HCl (95:5, v/v) and heat at 95°C for 1 hour to convert the leucocyanidin product to cyanidin.

-

Centrifuge and measure the absorbance of the supernatant at 500-550 nm, corresponding to the anthocyanidin product.

Leucoanthocyanidin Reductase (LAR) Activity Assay

This assay measures the conversion of leucocyanidin to (+)-catechin, which can be detected by HPLC.

a. Enzyme Extraction:

-

Homogenize plant tissue in a suitable buffer and prepare a crude enzyme extract.

b. Assay Protocol:

-

The substrate, leucocyanidin, is unstable and is typically generated in situ by the action of DFR on dihydroquercetin.

-

Set up a coupled reaction containing DFR, dihydroquercetin, and NADPH to produce leucocyanidin.

-

Add the LAR-containing enzyme extract to the reaction mixture.

-

Incubate and then stop the reaction.

-

Extract the products and analyze by HPLC, quantifying the formation of (+)-catechin by comparison with an authentic standard.

Mandatory Visualizations

(+)-Catechin Biosynthesis Pathway

Caption: The core enzymatic pathway for (+)-catechin biosynthesis in plants.

Experimental Workflow for DFR Activity Assay

Caption: Workflow for the spectrophotometric assay of DFR activity.

Regulatory Network of Flavonoid Biosynthesis

Caption: A simplified model of the transcriptional regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of (+)-catechin is a well-defined yet intricately regulated metabolic pathway in plants. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for its manipulation for various applications, from improving the nutritional value of crops to the biotechnological production of this valuable phytochemical. This guide provides a foundational resource for researchers to delve deeper into the fascinating world of flavonoid biosynthesis. Further research is needed to fully elucidate the kinetic parameters of all enzymes from a single species and to map the complete regulatory landscape, which will undoubtedly open new avenues for metabolic engineering and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Cianidanol's Mechanism of Action in Antioxidant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cianidanol, also known as (+)-catechin, is a natural flavonoid belonging to the flavan-3-ol class.[1][2] Found abundantly in various plants, including woody species, green tea, wine, and cocoa, it has garnered significant attention for its potent antioxidant properties.[1][2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including chronic liver disease, neurodegenerative disorders, and cardiovascular conditions. This compound exhibits a multifaceted approach to combating oxidative stress, positioning it as a molecule of high interest for therapeutic development.

This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its antioxidant effects. It details its direct actions on radical species, its modulation of endogenous antioxidant enzyme systems, and its influence on critical cellular signaling pathways. The document includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key mechanistic and experimental workflows.

Core Antioxidant Mechanisms of this compound

The antioxidant efficacy of this compound is exerted through both direct and indirect mechanisms. Direct mechanisms involve the immediate neutralization of reactive species, while indirect mechanisms encompass the upregulation of the cell's intrinsic antioxidant defense systems.

Direct Antioxidant Actions

2.1.1 Radical Scavenging The chemical structure of this compound is fundamental to its direct radical-scavenging ability. It possesses phenolic hydroxyl groups that can donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the damaging cycle of lipid peroxidation. This process breaks the chain reaction of new radical generation. This compound is an efficient scavenger of various ROS, including hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (OH•).

2.1.2 Metal Ion Chelation Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, sequestering them and preventing their participation in pro-oxidant chemical reactions. This action reduces the overall burden of ROS generation.

Caption: Direct antioxidant actions of this compound.

Indirect Antioxidant Actions

2.2.1 Modulation of Endogenous Antioxidant Enzymes this compound enhances the body's intrinsic antioxidant defenses by up-regulating the activity of key protective enzymes. In a clinical study involving patients with chronic hepatitis, treatment with this compound led to significant changes in the activity of several antioxidant enzymes.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. While an initial transient increase in serum SOD was observed, its level later decreased during this compound treatment, possibly reflecting a reduced superoxide burden.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound treatment has been shown to increase catalase activity.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as a reductant. This compound administration has been observed to increase glutathione peroxidase activity.

2.2.2 Regulation of Cellular Signaling Pathways this compound influences intracellular signaling cascades that control the expression of antioxidant genes.

-

Keap1-Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the action of molecules like this compound, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a suite of protective enzymes and proteins.

-

Inhibition of Pro-Oxidant Pathways: this compound has been shown to inhibit the activation of pro-inflammatory and pro-oxidant signaling pathways, such as the MAPK/AP-1 pathway and the NF-κB pathway. By blocking these pathways, this compound reduces the expression of genes that contribute to oxidative stress and inflammation. Recently, this compound was also found to exert anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway.

References

An In-Depth Technical Guide to the Pharmacological Properties of Cianidanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid with a diverse range of pharmacological properties. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, focusing on its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects. Detailed summaries of quantitative data, experimental methodologies, and key signaling pathways are presented to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a spectrum of biological activities, making it a molecule of significant interest for therapeutic applications. Its primary pharmacological properties are rooted in its potent antioxidant and anti-inflammatory actions, which underpin its observed hepatoprotective and neuroprotective effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade. By suppressing this pathway, this compound reduces the production of pro-inflammatory mediators. Furthermore, it has been shown to directly inhibit the activity of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of prostaglandins involved in inflammation.

Antioxidant Activity

The antioxidant properties of this compound are central to its protective effects. It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress. Additionally, this compound has been observed to modulate the activity of endogenous antioxidant enzyme systems, including superoxide dismutase (SOD), glutathione peroxidase, and catalase, further enhancing the cellular defense against oxidative insults. This activity is critical in preventing lipid peroxidation, a key process in cell membrane damage.

Hepatoprotective Effects

Clinical and preclinical studies have highlighted the hepatoprotective potential of this compound. It has been investigated in the context of chronic hepatitis and alcoholic liver disease, where it has been shown to improve liver function tests. Its hepatoprotective mechanisms are largely attributed to its antioxidant and anti-inflammatory properties, which help to shield liver cells from damage induced by toxins and viral infections.

Neuroprotective Effects

Emerging research indicates that this compound possesses neuroprotective properties, with potential applications in neurodegenerative diseases such as Parkinson's disease. Its mechanism in the central nervous system is linked to its activity as a selective estrogen receptor-beta (ERβ) agonist. This interaction leads to the upregulation of neuroprotective genes, including those for ERβ itself, cathepsin D, and the transcription factor Nrf2, which plays a pivotal role in the antioxidant response.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 1.4 μM | Cyclooxygenase-1 (COX-1) | [1] |

| Effective Concentration | 25 μM | Neuroprotection in SH-SY5Y cells (against rotenone-induced toxicity) | [2] |

Table 2: Dosing in Preclinical and Clinical Studies

| Study Type | Organism | Condition | Dosage | Reference |

| Preclinical | Rat | Parkinson's Disease Model | 10, 20, 30 mg/kg (oral) | [2] |

| Clinical Trial | Human | HBe-Antigen-Positive Chronic Hepatitis | 1.5 g/day for 2 weeks, then 2.25 g/day for 14 weeks | [3] |

| Clinical Trial | Human | Alcoholic Liver Disease | 2 g/day | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value/Description | Reference |

| Excretion | Approximately 55% of an oral dose is excreted in the urine within 24 hours. | |

| Metabolism | Primarily metabolized into glucuronide and sulphate conjugates. | |

| Major Metabolites | Glucuronides of (+)-catechin and 3'-O-methyl-(+)-catechin, and the sulphate of the latter. |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to elucidate the pharmacological properties of this compound.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates at a density of approximately 1x10⁴ cells per well.

-

Treatment: Cells are treated with varying concentrations of this compound and/or a toxic agent (e.g., rotenone) for a specified duration (e.g., 24 hours).

-

MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in biological samples.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) and incubated overnight.

-

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

-

Sample Incubation: Standards with known cytokine concentrations and experimental samples (e.g., cell culture supernatants) are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added, forming a sandwich complex.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

Absorbance Measurement: The reaction is stopped with an acid, and the absorbance is measured at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated JAK2 and STAT3.

-

Protein Extraction: Cells or tissues are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-JAK2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the band intensity is quantified.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound inhibits the JAK2/STAT3 signaling pathway.

Figure 2: Neuroprotective mechanism of this compound via ERβ agonism.

Conclusion

This compound is a pleiotropic flavonoid with well-documented antioxidant and anti-inflammatory properties that translate into significant hepatoprotective and neuroprotective effects. Its ability to modulate key signaling pathways, such as JAK2/STAT3 and ERβ, underscores its potential as a therapeutic agent for a range of disorders. This technical guide provides a foundational resource for scientists and researchers, offering a synthesis of the current knowledge on this compound's pharmacological profile to guide future investigations and drug development initiatives. Further research, particularly focusing on detailed pharmacokinetic and pharmacodynamic modeling and long-term clinical trials, is warranted to fully elucidate its therapeutic potential.

References

- 1. abmole.com [abmole.com]

- 2. The identification of this compound as a selective estrogen receptor beta agonist and evaluation of its neuroprotective effects on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound therapy for HBe-antigen-positive chronic hepatitis: a multicentre, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Cyanidanol-3 for alcoholic liver disease: results of a six-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Cianidanol: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianidanol, a flavonoid of the flavan-3-ol subclass, has demonstrated notable anti-inflammatory properties through various mechanisms of action. This technical guide provides an in-depth overview of the current scientific understanding of this compound as an anti-inflammatory agent. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the involved signaling pathways. The information presented is intended to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, also known as (+)-catechin, has emerged as a promising natural compound with the potential to modulate inflammatory processes. This document serves as a comprehensive resource on the anti-inflammatory core of this compound.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of the JAK2/STAT3 Signaling Pathway

A significant mechanism of this compound's anti-inflammatory activity is its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of cytokine signaling. This compound has been shown to significantly reduce the expression of phosphorylated JAK2 and STAT3 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] By inhibiting this pathway, this compound effectively dampens the downstream inflammatory cascade.

Reduction of Pro-inflammatory Cytokines and Mediators

This compound has been observed to significantly decrease the secretion of several key pro-inflammatory molecules in LPS-stimulated RAW264.7 cells.[1] These include:

-

Nitric Oxide (NO): A signaling molecule that can contribute to inflammation at high concentrations.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.

-

Interleukin-1beta (IL-1β): A key mediator of the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Modulation of NF-κB and p38 MAPK Pathways

Emerging evidence suggests that this compound's anti-inflammatory effects are also mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.

Reactive Oxygen Species (ROS) Scavenging

This compound possesses antioxidant properties and can scavenge reactive oxygen species. By reducing oxidative stress, which is closely linked to inflammation, this compound can further mitigate the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various inflammatory targets.

| Target | Assay System | Inhibitor | IC50 Value | Reference |

| COX-1 | Enzyme Assay | This compound | 1.4 µM |

Note: Further research is required to establish IC50 values for cytokine inhibition and JAK2/STAT3 pathway modulation.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the JAK2/STAT3 Signaling Pathway

Caption: this compound inhibits the phosphorylation of JAK2 and STAT3.

General Experimental Workflow for Assessing Anti-inflammatory Activity in RAW264.7 Cells

Caption: Workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

Due to the lack of specific, detailed protocols for this compound in the reviewed literature, the following are generalized protocols for the key experiments mentioned. Researchers should adapt these based on the specific requirements of their studies.

LPS-Stimulated Inflammation in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for the measurement of secreted cytokines (IL-6, TNF-α, IL-1β) and nitric oxide (NO).

-

Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for subsequent protein analysis by Western blotting.

-

Cytokine Measurement by ELISA

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (IL-6, TNF-α, IL-1β).

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected cell supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Nitric Oxide (NO) Measurement by Griess Assay

-

Mix equal volumes of the collected cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration, as an indicator of NO production, by comparing the absorbance to a sodium nitrite standard curve.

Western Blotting for Phosphorylated JAK2 and STAT3

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

COX-1 Inhibition Assay

-

Utilize a commercial COX-1 inhibitor screening assay kit.

-

The assay typically measures the peroxidase activity of COX-1, where the oxidation of a chromogenic substrate is monitored colorimetrically.

-

Prepare the reaction mixture containing assay buffer, heme, and COX-1 enzyme.

-

Add various concentrations of this compound or a known COX-1 inhibitor (as a positive control) to the reaction mixture.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-1.

-

Measure the absorbance at the specified wavelength over time using a microplate reader.

-

Calculate the percentage of COX-1 inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural anti-inflammatory agent, acting through multiple pathways including the inhibition of JAK2/STAT3 signaling, reduction of pro-inflammatory mediators, and modulation of COX enzymes. The data presented in this guide highlight the scientific basis for its therapeutic potential.

Future research should focus on:

-

Determining IC50 values for the inhibition of key cytokines and signaling molecules to provide a more precise quantitative understanding of its potency.

-

Conducting in vivo studies in animal models of inflammatory diseases to validate the in vitro findings and assess its efficacy and safety in a physiological context.

-

Elucidating the detailed molecular interactions between this compound and its targets to further refine its mechanism of action.

-

Investigating the synergistic effects of this compound with other anti-inflammatory agents.

A more comprehensive understanding of these aspects will be crucial for the development of this compound as a novel therapeutic for inflammatory conditions.

References

The Anticancer Potential of Cianidanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cianidanol, also known as (+)-catechin, is a natural polyphenolic compound belonging to the flavan-3-ol class. Widely distributed in various plants, it has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and, notably, anticancer properties.[1][2] This technical guide provides an in-depth overview of the current understanding of the anticancer potential of this compound and its synthetic derivatives. It consolidates quantitative data on their cytotoxic effects, details key experimental methodologies, and visualizes the intricate signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products have historically been a rich source of inspiration and chemical scaffolds for drug development. This compound, a fundamental flavan-3-ol, has emerged as a promising candidate in this arena. Its inherent biological activities, coupled with its amenability to chemical modification, make it and its derivatives attractive subjects for anticancer investigation.[1][2] This guide aims to provide a comprehensive technical summary of the existing research, focusing on the core data and methodologies relevant to drug development professionals.

Anticancer Activity of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways.

Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Hs578T | Triple-Negative Breast Cancer | 326.8 | 24 | [1] |

| T47D | Breast Cancer | 70.33 | 24 | |

| T47D | Breast Cancer | 72.97 | 48 | |

| MCF-7 | Breast Cancer | 563.01 | 24 | |

| MCF-7 | Breast Cancer | 128.86 | 48 |

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Mechanism of Action

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies in hepatocellular carcinoma (HepG2) cells have demonstrated that this compound treatment leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing. Furthermore, it modulates the expression of key apoptosis-related genes. Specifically, this compound has been observed to:

-

Upregulate pro-apoptotic proteins: such as Bax.

-

Downregulate anti-apoptotic proteins: such as Bcl-2.

-

Activate caspases: including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.

-

Suppress survival signals: including the transcription factors AP-1 and NF-κB, which are known to promote cell survival.

In addition to inducing apoptosis, this compound can arrest the cell cycle, thereby preventing cancer cell proliferation. Research has indicated that this compound can induce a G2/M phase arrest in breast cancer cells. This is achieved by modulating the levels of cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.

This compound's anticancer effects are intricately linked to its ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

-

HER2 Signaling Pathway: Molecular docking studies have suggested that this compound can bind to the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers. By interacting with HER2, this compound may inhibit its dimerization and downstream signaling, which includes the PI3K/Akt and MAPK pathways that are critical for cell proliferation and survival.

-

PI3K/AKT/mTOR Signaling Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. One identified mechanism for this inhibition is through the modulation of the CIP2A-PP2A axis. This compound can inhibit the oncoprotein CIP2A, which in turn activates the protein phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and inactivates AKT, leading to the downregulation of the mTOR signaling cascade.

Anticancer Potential of this compound Derivatives

The chemical structure of this compound, with its multiple hydroxyl groups, provides ample opportunities for synthetic modification to enhance its anticancer properties, improve bioavailability, and explore structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

Studies on flavan-3-ols and their derivatives have highlighted several structural features that are important for their anticancer activity:

-

Galloyl Moiety: The presence of a galloyl group at the 3-position of the C-ring, as seen in compounds like (-)-epigallocatechin-3-gallate (EGCG), is often associated with enhanced antiproliferative and pro-apoptotic effects compared to non-galloylated catechins.

-

Hydroxyl Groups on the B-ring: The number and position of hydroxyl groups on the B-ring are crucial. A dihydroxyl or trihydroxyl substitution pattern generally contributes to stronger biological activity.

-

Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as the introduction of alkyl chains, can enhance anticancer activity, potentially by improving cell membrane permeability.

Synthetic Derivatives and Their Cytotoxicity

Several synthetic derivatives of catechin (this compound) and epicatechin have been synthesized and evaluated for their anticancer activity.

| Derivative | Modification | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| C8-propyl-catechin gallate | C8-alkylation and galloylation | HCT116 | Colorectal Adenocarcinoma | 31 | |

| Catechin gallate (CG) | Galloylation | HCT116 | Colorectal Adenocarcinoma | 53 | |

| Epicatechin gallate (ECG) | Galloylation | HCT116 | Colorectal Adenocarcinoma | 76 | |

| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | PC3 | Prostate Cancer | 8.9 | |

| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | SKOV3 | Ovarian Cancer | 7.9 | |

| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | U373MG | Glioblastoma | 6.4 |

Table 2: IC50 Values of Selected this compound Derivatives

These findings suggest that modifications at the C8 position and the introduction of lipophilic side chains at the 3-O position can significantly enhance the anticancer potency of the catechin scaffold.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer potential of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol Overview:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis and Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of specific genes.

-

Principle: This technique involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of the cDNA using PCR with gene-specific primers.

-

Protocol Overview:

-

RNA Isolation: Treat cells with the test compound, and then isolate total RNA using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using specific primers for the target apoptosis-related genes (e.g., Bax, Bcl-2, caspase-3) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the amplified DNA fragments.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target genes compared to the control.

-

Synthesis of Derivatives

The synthesis of C8-alkylated catechin derivatives generally involves the following steps, as exemplified by the synthesis of C8-allyl derivatives:

-

Protection of Hydroxyl Groups: The phenolic hydroxyl groups of (+)-catechin are typically protected, for instance, by benzylation, to prevent side reactions.

-

Bromination: N-Bromosuccinimide (NBS) is used to selectively brominate the C8 position of the protected catechin.

-

Lithium-Halogen Exchange and Alkylation: The C8-bromo derivative undergoes a lithium-halogen exchange, followed by reaction with an alkylating agent (e.g., allyl bromide) to introduce the alkyl group at the C8 position.

-

Deprotection: The protecting groups are removed to yield the C8-alkylated catechin.

The modification at the 3-hydroxyl group can be achieved through acylation or alkylation reactions:

-

Acylation: (-)-Epicatechin is reacted with an appropriate acyl chloride or anhydride in the presence of a base to form the corresponding 3-O-acyl derivative.

-

Alkylation: To synthesize 3-O-alkyl derivatives, (-)-epicatechin can be reacted with an alkyl halide in the presence of a base.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: HER2 Signaling Pathway and the inhibitory effect of this compound.

References

The Neuroprotective Potential of Cianidanol: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cianidanol, a flavonoid compound also known as (+)-catechin, has emerged as a molecule of interest in the field of neuroprotection. Preclinical investigations have begun to elucidate its mechanisms of action and therapeutic potential in the context of neurodegenerative diseases. This technical guide synthesizes the available preclinical data on the neuroprotective effects of this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways. The current body of research primarily centers on its application in models of Parkinson's disease.

Core Findings in Preclinical Models

This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. The primary mechanism appears to be linked to its function as a selective estrogen receptor beta (ERβ) agonist, which triggers a cascade of downstream cellular processes that mitigate neuronal damage.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxin | This compound Concentration | Endpoint Assessed | Key Findings | Reference |

| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | Neuronal Toxicity & Apoptosis | Prevention of rotenone-induced neuronal toxicity and apoptosis.[1] | [1] |

| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | Gene Expression (ERβ, Cathepsin D, Nrf2) | Increased expression of ERβ, Cathepsin D, and Nrf2 transcripts.[1] | [1] |

| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | α-Synuclein Gene Transcription | Decreased transcription of the α-synuclein gene.[1] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease

| Animal Model | Toxin/Induction Method | This compound Dosage (Oral) | Assessment | Key Findings | Reference |

| Wistar Rats | Rotenone | 10, 20, and 30 mg/kg | Motor and Cognitive Functions (Actophotometer, Rotarod, Catalepsy, Elevated Plus Maze) | Improvement in motor and cognitive deficits induced by rotenone. | |

| Wistar Rats | Rotenone | Not Specified | Neuronal Population in Substantia Nigra and Striatum | Assessed via hematoxylin and eosin staining. |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key preclinical studies of this compound.

In Vitro Studies

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured and differentiated to acquire neuronal phenotypes.

-

Induction of Neurotoxicity: Neuronal toxicity and apoptosis were induced by exposing the differentiated SH-SY5Y cells to rotenone, a potent inhibitor of mitochondrial complex I.

-

Treatment: Differentiated cells were treated with this compound at a concentration of 25 μM.

-

Neuroprotection Assessment:

-

Cytotoxicity Assay: To evaluate the prevention of neuronal toxicity.

-

Flow Cytometry: To assess the inhibition of apoptosis.

-

-

Gene Expression Analysis: Reverse transcription polymerase chain reaction (RT-PCR) was used to measure the transcript levels of Estrogen Receptor Beta (ERβ), Cathepsin D, and Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Mechanism Confirmation: The neuroprotective effects of this compound were confirmed to be mediated by ERβ through the use of a selective ERβ antagonist, which reversed the observed benefits.

In Vivo Studies

-

Animal Model: A rat model of Parkinson's disease was established using rotenone to induce motor and cognitive deficits.

-

Treatment Administration: this compound was administered orally to the rats at doses of 10, 20, and 30 mg/kg.

-

Behavioral Assessments:

-

Actophotometer: To measure locomotor activity.

-

Rotarod Test: To assess motor coordination and balance.

-

Catalepsy Test: To evaluate muscle rigidity.

-

Elevated Plus Maze: To assess anxiety and cognitive function.

-

-

Histopathological Analysis: The neuronal population in the substantia nigra and striatum of the rat brains was assessed using hematoxylin and eosin (H&E) staining to visualize neuronal integrity.

Visualizing the Mechanism of Action